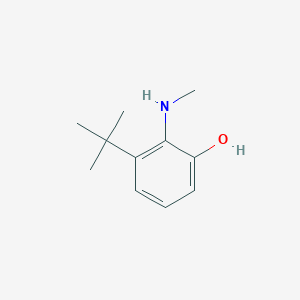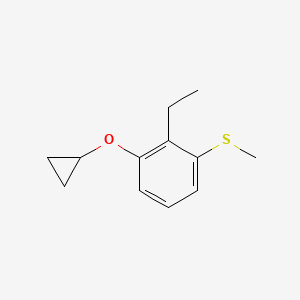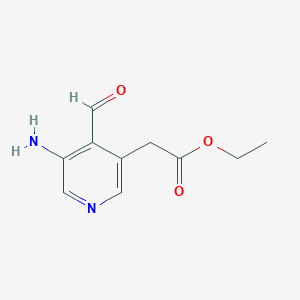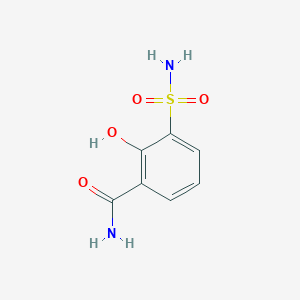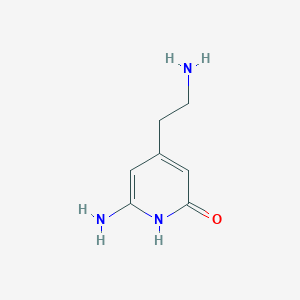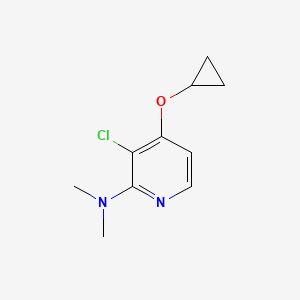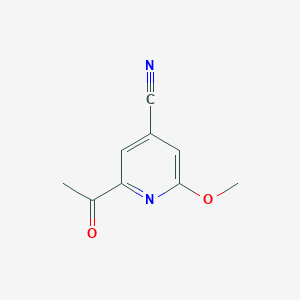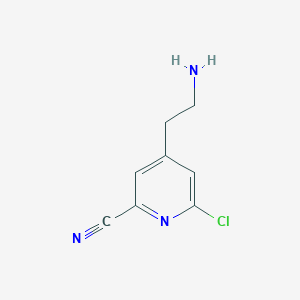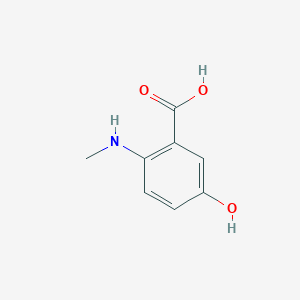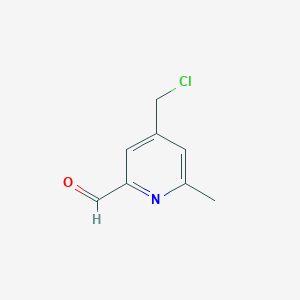
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Protection of the hydroxyl groups on the pyridine ring using benzyl groups.
Step 2: Introduction of the sulfonyl chloride group at the 2-position of the pyridine ring.
Reaction Conditions: These reactions often require the use of organic solvents such as dichloromethane or chloroform, and may involve catalysts or reagents like triethylamine to facilitate the reaction.
Análisis De Reacciones Químicas
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products: The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized pyridine derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and its ability to form stable sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used in the reactions.
Comparación Con Compuestos Similares
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: This compound is used in chiral catalysis and has applications in asymmetric synthesis.
Boronic Esters: These compounds are used as protective groups in carbohydrate chemistry and have applications in drug delivery and sensing.
Unique Features: The uniqueness of this compound lies in its specific reactivity and the stability of its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C19H16ClNO4S |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
4,6-bis(phenylmethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C19H16ClNO4S/c20-26(22,23)19-12-17(24-13-15-7-3-1-4-8-15)11-18(21-19)25-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
HGFOURQYNAXAAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


